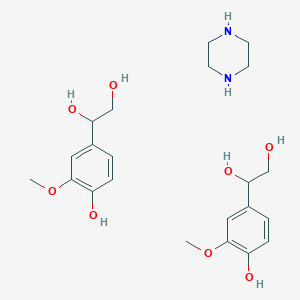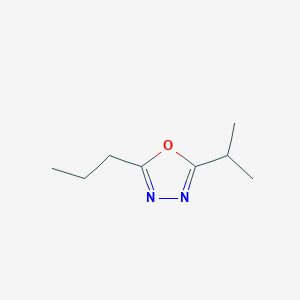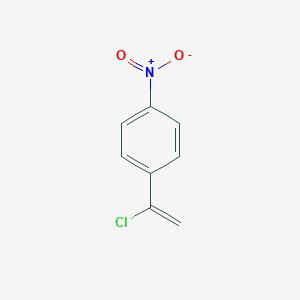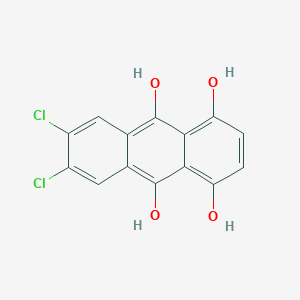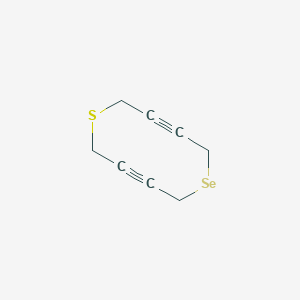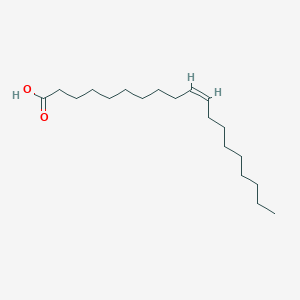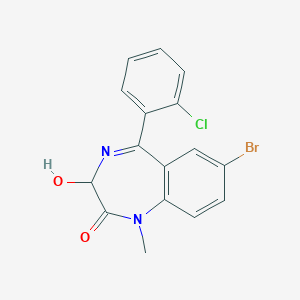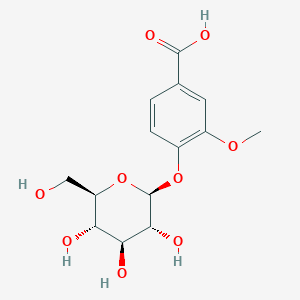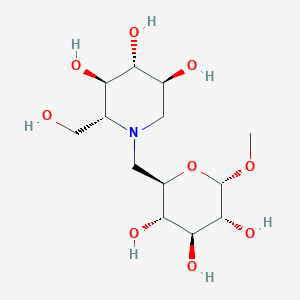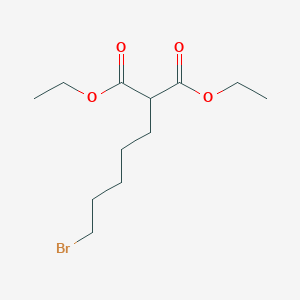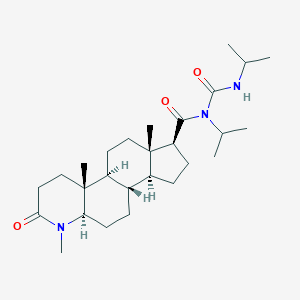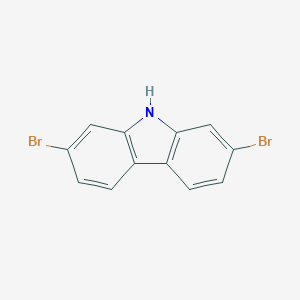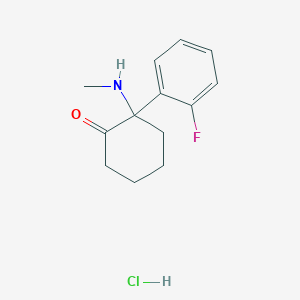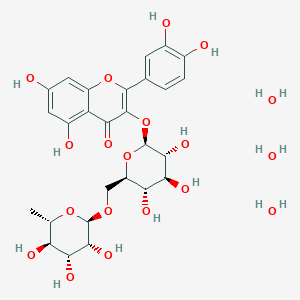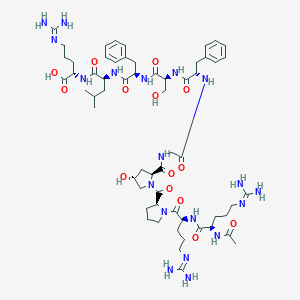
Bradykinin, acetyl-arg-hyp(3)-phe(7)-leu(8)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bradykinin is a peptide that plays a crucial role in the regulation of blood pressure, inflammation, and pain. It is a member of the kinin family of peptides, which are generated by the proteolytic cleavage of kininogens. Bradykinin is a potent vasodilator that acts by binding to specific receptors on the endothelial cells of blood vessels. It is also involved in the regulation of vascular permeability, leukocyte recruitment, and the release of cytokines and chemokines.
Wirkmechanismus
Bradykinin, acetyl-arg-hyp(3)-phe(7)-leu(8)-, acts by binding to specific receptors on the endothelial cells of blood vessels. This binding leads to the activation of a signaling pathway that results in the release of nitric oxide and prostacyclin, which are potent vasodilators. Bradykinin also increases vascular permeability, which allows leukocytes to enter the tissue and initiate an inflammatory response. In addition, bradykinin stimulates the release of cytokines and chemokines, which further amplify the inflammatory response.
Biochemische Und Physiologische Effekte
Bradykinin, acetyl-arg-hyp(3)-phe(7)-leu(8)-, has a wide range of biochemical and physiological effects. It is a potent vasodilator that can lower blood pressure and increase blood flow to tissues. It also increases vascular permeability, which allows leukocytes to enter the tissue and initiate an inflammatory response. Bradykinin can also stimulate the release of cytokines and chemokines, which further amplify the inflammatory response. In addition, bradykinin can induce pain by activating nociceptors in the peripheral nervous system.
Vorteile Und Einschränkungen Für Laborexperimente
Bradykinin, acetyl-arg-hyp(3)-phe(7)-leu(8)-, has several advantages for lab experiments. It is a synthetic peptide that can be easily prepared by solid-phase peptide synthesis. It is also highly stable and can be stored for long periods of time without degradation. However, the use of bradykinin in lab experiments is limited by its potency and specificity. It is a highly potent peptide that can induce strong physiological responses at low concentrations. This can make it difficult to control the dose and duration of exposure in lab experiments. In addition, bradykinin is not highly specific for its receptors and can bind to other receptors with similar affinities.
Zukünftige Richtungen
There are several future directions for research on bradykinin, acetyl-arg-hyp(3)-phe(7)-leu(8)-. One area of interest is the development of new drugs that target the bradykinin receptors. These drugs could be used to treat a variety of conditions, including hypertension, inflammation, and pain. Another area of interest is the study of the interaction between bradykinin and its receptors at the molecular level. This could lead to a better understanding of the mechanism of action of bradykinin and the development of more specific drugs. Finally, there is a need for further research on the role of bradykinin in various physiological processes, including the regulation of blood pressure, inflammation, and pain. This could lead to the development of new therapeutic strategies for these conditions.
Synthesemethoden
Bradykinin, acetyl-arg-hyp(3)-phe(7)-leu(8)-, is a synthetic peptide that can be prepared by solid-phase peptide synthesis. This method involves the stepwise assembly of amino acids on a solid support, using a series of chemical reactions to form peptide bonds. The final product is then cleaved from the solid support and purified by chromatography.
Wissenschaftliche Forschungsanwendungen
Bradykinin, acetyl-arg-hyp(3)-phe(7)-leu(8)-, has been used extensively in scientific research to study the mechanism of action of bradykinin and its effects on various physiological processes. It has been used to investigate the role of bradykinin in the regulation of blood pressure, inflammation, and pain. It has also been used to study the interaction of bradykinin with its receptors and to develop new drugs that target these receptors.
Eigenschaften
CAS-Nummer |
135705-19-0 |
|---|---|
Produktname |
Bradykinin, acetyl-arg-hyp(3)-phe(7)-leu(8)- |
Molekularformel |
C59H91N19O14 |
Molekulargewicht |
1290.5 g/mol |
IUPAC-Name |
(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S,4R)-1-[(2S)-1-[(2S)-2-[[(2R)-2-acetamido-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]-4-hydroxypyrrolidine-2-carbonyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid |
InChI |
InChI=1S/C59H91N19O14/c1-33(2)26-41(49(84)73-40(56(91)92)20-12-24-68-59(64)65)74-51(86)43(28-36-16-8-5-9-17-36)75-52(87)44(32-79)76-50(85)42(27-35-14-6-4-7-15-35)71-47(82)30-69-53(88)46-29-37(81)31-78(46)55(90)45-21-13-25-77(45)54(89)39(19-11-23-67-58(62)63)72-48(83)38(70-34(3)80)18-10-22-66-57(60)61/h4-9,14-17,33,37-46,79,81H,10-13,18-32H2,1-3H3,(H,69,88)(H,70,80)(H,71,82)(H,72,83)(H,73,84)(H,74,86)(H,75,87)(H,76,85)(H,91,92)(H4,60,61,66)(H4,62,63,67)(H4,64,65,68)/t37-,38-,39+,40+,41+,42+,43-,44+,45+,46+/m1/s1 |
InChI-Schlüssel |
ANVBLZDJWGEFNH-TVGOGCAISA-N |
Isomerische SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@@H](CC1=CC=CC=C1)NC(=O)[C@H](CO)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@@H]4CCCN4C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@@H](CCCN=C(N)N)NC(=O)C)O |
SMILES |
CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CO)NC(=O)C(CC2=CC=CC=C2)NC(=O)CNC(=O)C3CC(CN3C(=O)C4CCCN4C(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)C)O |
Kanonische SMILES |
CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CO)NC(=O)C(CC2=CC=CC=C2)NC(=O)CNC(=O)C3CC(CN3C(=O)C4CCCN4C(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)C)O |
Sequenz |
RRPXGFSFLR |
Synonyme |
Ac-D-Arg(Hyp(3)-D-Phe(7)-Leu(8))-bradykinin Ac-R4FL-bradykinin acetyl-Arg-3-Hyp-7-Phe-8-Leu-bradykinin bradykinin, acetyl-Arg-Hyp(3)-Phe(7)-Leu(8)- bradykinin, acetyl-arginyl-4-hydroxyprolyl(3)-phenylalanyl(7)-leucyl(8)- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



